1-(2-Fluoro-6-hydroxyphenyl)ethanone

Synthetic Chemistry Flavonoid Synthesis Medicinal Chemistry

1-(2-Fluoro-6-hydroxyphenyl)ethanone (also known as 2-fluoro-6-hydroxyacetophenone) is a fluorinated hydroxyacetophenone derivative with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol. It is characterized by a fluoro substituent at the 2-position and a hydroxyl group at the 6-position on the phenyl ring.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 93339-98-1
Cat. No. B1363517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-6-hydroxyphenyl)ethanone
CAS93339-98-1
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=C1F)O
InChIInChI=1S/C8H7FO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3
InChIKeyPSNPXFMLAVLPPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoro-6-hydroxyphenyl)ethanone (CAS:93339-98-1) Overview for Procurement and Research


1-(2-Fluoro-6-hydroxyphenyl)ethanone (also known as 2-fluoro-6-hydroxyacetophenone) is a fluorinated hydroxyacetophenone derivative with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . It is characterized by a fluoro substituent at the 2-position and a hydroxyl group at the 6-position on the phenyl ring . This compound is primarily utilized as a key building block and intermediate in organic synthesis, particularly in medicinal chemistry for the construction of more complex bioactive molecules . Its unique substitution pattern confers specific physicochemical properties, such as a topological polar surface area (PSA) of 37.3 Ų and a calculated LogP of 1.73, which are critical parameters for drug design and development .

The Critical Role of Fluorine and Hydroxyl Substitution in 1-(2-Fluoro-6-hydroxyphenyl)ethanone for Targeted Research


The strategic placement of a fluorine atom at the 2-position and a hydroxyl group at the 6-position on the acetophenone core of 1-(2-Fluoro-6-hydroxyphenyl)ethanone is not arbitrary; it fundamentally dictates its unique reactivity profile, binding affinities, and physicochemical properties . Substituting this compound with non-fluorinated analogs (e.g., 2-hydroxyacetophenone) or altering the position of the functional groups (e.g., 2-fluoro-4-hydroxyacetophenone) can lead to drastically different biological outcomes and synthetic utility . The presence of the fluoro group is known to enhance metabolic stability, modulate lipophilicity, and influence binding interactions with biological targets, while the ortho-arrangement of the hydroxyl and acetyl groups enables specific chelation and intramolecular hydrogen bonding patterns crucial for certain synthetic transformations . Therefore, generic substitution fails because it introduces unpredictable variations in biological activity, synthetic yield, and physicochemical behavior, making the specific substitution pattern of 1-(2-Fluoro-6-hydroxyphenyl)ethanone essential for reproducible and targeted scientific outcomes .

Quantitative Comparative Evidence for 1-(2-Fluoro-6-hydroxyphenyl)ethanone Differentiation


Synthetic Utility in 5-Hydroxyflavone Formation via Intramolecular Ipso-Substitution

1-(2-Fluoro-6-hydroxyphenyl)ethanone serves as a key precursor in the efficient synthesis of 5-hydroxy-4'-alkylflavones through a cesium enolate-assisted intramolecular ipso-substitution reaction [1]. This methodology leverages the specific ortho-fluoro-hydroxy substitution pattern, enabling a reaction pathway that is not accessible or is significantly less efficient with non-fluorinated analogs [1].

Synthetic Chemistry Flavonoid Synthesis Medicinal Chemistry

Moderate Binding Affinity for Heat Shock Protein 90 Alpha (Hsp90α)

1-(2-Fluoro-6-hydroxyphenyl)ethanone has been reported to exhibit moderate binding affinity for the molecular chaperone Hsp90α [1]. In a fluorescence polarization assay, the compound demonstrated an apparent dissociation constant (Kd) of 8.31 µM [1]. This level of activity is a baseline that can be compared to known Hsp90 inhibitors.

Biochemistry Drug Discovery Cancer Research

Weak Androgen Receptor (AR) Antagonism Suggests Potential Anti-Androgenic Activity

Vendor-provided information indicates that 1-(2-Fluoro-6-hydroxyphenyl)ethanone has been shown to be an androgen receptor (AR) antagonist and a potent competitive inhibitor of the receptor . However, specific quantitative data (e.g., IC50, Ki) from primary literature is not publicly available to confirm the exact potency.

Endocrinology Prostate Cancer Receptor Pharmacology

Recommended Application Scenarios for 1-(2-Fluoro-6-hydroxyphenyl)ethanone Based on Quantitative Evidence


Synthesis of 5-Hydroxy-4'-alkylflavones for Androgen Receptor Antagonist Development

Researchers developing androgen receptor antagonists can utilize 1-(2-Fluoro-6-hydroxyphenyl)ethanone as a critical starting material to synthesize 5-hydroxy-4'-alkylflavones via a cesium enolate-assisted intramolecular ipso-substitution reaction [1]. This specific substitution pattern enables a unique synthetic route that is not applicable to other hydroxyacetophenone analogs [1].

Scaffold for Hsp90α Inhibitor Discovery and Optimization

Medicinal chemists can use 1-(2-Fluoro-6-hydroxyphenyl)ethanone as a foundational scaffold for the development of novel Hsp90α inhibitors. Its micromolar binding affinity (Kd = 8.31 µM) provides a starting point for structure-activity relationship (SAR) studies to improve potency and selectivity [1].

General Fluorinated Building Block for Fine Chemical Synthesis

Due to the presence of the fluorine atom, which is known to modulate metabolic stability and lipophilicity, 1-(2-Fluoro-6-hydroxyphenyl)ethanone serves as a valuable fluorinated building block for the synthesis of more complex molecules in medicinal chemistry and agrochemical research [1].

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